1-(5-Methyl-1,3-thiazol-2-yl)azepane
Description
1-(5-Methyl-1,3-thiazol-2-yl)azepane is a heterocyclic compound comprising a 7-membered azepane ring (C₆H₁₁N) linked to a 5-methyl-substituted 1,3-thiazole moiety. The thiazole ring, a 5-membered aromatic system with nitrogen and sulfur atoms, is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The azepane ring introduces conformational flexibility, which can enhance binding to biological targets.
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H16N2S/c1-9-8-11-10(13-9)12-6-4-2-3-5-7-12/h8H,2-7H2,1H3 |
InChI Key |
OABGIMCFELOWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,3-thiazol-2-yl)azepane can be synthesized through various methods. One common approach involves the reaction of 5-methyl-1,3-thiazol-2-amine with azepane under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may be catalyzed by a base to enhance the reaction rate .
Industrial Production Methods: Industrial production of 1-(5-Methyl-1,3-thiazol-2-yl)azepane often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3-thiazol-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
1-(5-Methyl-1,3-thiazol-2-yl)azepane has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)azepane involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit DNA gyrase, leading to antibacterial effects . The compound’s ability to undergo electrophilic and nucleophilic substitutions allows it to form covalent bonds with biological molecules, altering their function.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Comparative Insights
- Azepane vs. Diazepane Rings : Azepane (single nitrogen) offers basicity and flexibility, while diazepane (two nitrogens) may enhance hydrogen bonding but reduce lipophilicity .
- Thiazole Substitutions : The 5-methyl group in the target compound enhances electron density and stability compared to 2-chloro (electron-withdrawing) or phenyl (bulky) substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
